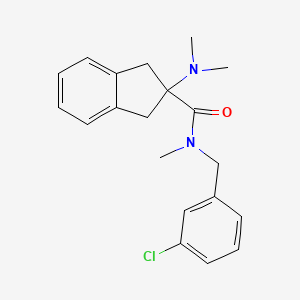![molecular formula C18H29NO6 B5163479 {2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}diethylamine oxalate](/img/structure/B5163479.png)
{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}diethylamine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}diethylamine oxalate, also known as DMPEA-Oxalate, is a chemical compound that has been widely used in scientific research. It is a white crystalline solid that is soluble in water and has been shown to have various biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of {2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}diethylamine oxalatee is not fully understood, but it is believed to be related to its ability to modulate the activity of neurotransmitters in the brain. It has been shown to increase the levels of dopamine and serotonin in the brain, which are important neurotransmitters involved in mood regulation.
Biochemical and Physiological Effects
{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}diethylamine oxalatee has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a role in the growth and survival of neurons. {2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}diethylamine oxalatee has also been shown to increase the levels of cAMP, which is a signaling molecule that plays a role in various cellular processes.
Advantages and Limitations for Lab Experiments
{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}diethylamine oxalatee has several advantages for lab experiments. It is relatively easy to synthesize and has high purity. It is also stable under normal laboratory conditions and has a long shelf life. However, {2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}diethylamine oxalatee has some limitations. It has low solubility in organic solvents, which can make it difficult to work with in certain experiments. It is also relatively expensive compared to other compounds used in scientific research.
Future Directions
There are several future directions for research involving {2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}diethylamine oxalatee. One area of interest is the potential use of {2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}diethylamine oxalatee as a treatment for mood disorders. Further research is needed to fully understand the mechanism of action of {2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}diethylamine oxalatee and its potential therapeutic applications. Another area of interest is the use of {2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}diethylamine oxalatee in studies related to memory and learning. Further research is needed to determine the optimal dosage and administration method for {2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}diethylamine oxalatee in these types of studies. Overall, {2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}diethylamine oxalatee has the potential to be a valuable tool for scientific research in various fields.
Synthesis Methods
{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}diethylamine oxalatee can be synthesized through a multistep process involving the reaction of 2,6-dimethylphenol with epichlorohydrin, followed by the reaction of the resulting compound with diethylamine. The final step involves the reaction of the intermediate product with oxalic acid to produce {2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}diethylamine oxalatee.
Scientific Research Applications
{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}diethylamine oxalatee has been used in various scientific research studies, particularly in the field of neuroscience. It has been shown to have potential as a treatment for depression, anxiety, and other mood disorders. {2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}diethylamine oxalatee has also been used in studies related to memory and learning, as it has been shown to enhance cognitive function.
properties
IUPAC Name |
2-[2-(2,6-dimethylphenoxy)ethoxy]-N,N-diethylethanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2.C2H2O4/c1-5-17(6-2)10-11-18-12-13-19-16-14(3)8-7-9-15(16)4;3-1(4)2(5)6/h7-9H,5-6,10-13H2,1-4H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDAYVANDROLSQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOCCOC1=C(C=CC=C1C)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-ethyl-4-[(2-fluorophenyl)acetyl]piperazine](/img/structure/B5163396.png)
![2-[(3-methoxybenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5163401.png)
![1,3-benzodioxol-5-yl[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]methanone](/img/structure/B5163402.png)
![N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-oxo-1-piperidinyl)propanamide](/img/structure/B5163410.png)

![4-{butyryl[(3-nitrophenyl)sulfonyl]amino}-2-chlorophenyl butyrate](/img/structure/B5163431.png)
![4'-(4-acetylphenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5163435.png)

![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-butoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5163444.png)
![4-[(3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5163447.png)
![5-amino-N-(2-chloro-5-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5163451.png)
![1-[3-(2,4-dimethylphenoxy)propyl]-1H-imidazole](/img/structure/B5163452.png)
![N-methyl-N-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-2-(tetrahydro-2H-pyran-4-yl)ethanamine](/img/structure/B5163458.png)
![2-[(4-chlorophenyl)thio]-N-(2-methoxyphenyl)propanamide](/img/structure/B5163494.png)